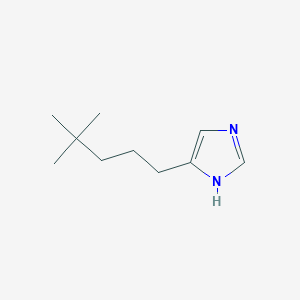

4-(4,4-Dimethylpentyl)-1H-imidazole

Description

Overview of Imidazole (B134444) Core Scaffold in Heterocyclic Chemistry

The imidazole ring is a planar, five-membered heterocycle with the molecular formula C₃H₄N₂. It is classified as an aromatic diazole, possessing a sextet of π-electrons that confer it with considerable stability. humanjournals.comnih.gov The two nitrogen atoms are positioned at the 1 and 3 positions of the ring. One nitrogen atom is pyrrole-like, capable of donating its lone pair to the aromatic system, while the other is pyridine-like, with its lone pair in the plane of the ring, contributing to the compound's basicity. globalresearchonline.net This electronic configuration allows imidazole to act as both a weak acid and a weak base. humanjournals.com

The unique structure of the imidazole ring allows it to participate in a variety of chemical interactions, including hydrogen bonding, metal coordination, and as a nucleophile or a leaving group in reactions. This versatility is a key reason for its prevalence in a vast array of biologically active molecules. researchgate.net

Historical Development of Imidazole Synthesis and Research

The history of imidazole dates back to the 19th century. Imidazole itself was first synthesized by Heinrich Debus in 1858, through the reaction of glyoxal and formaldehyde in ammonia. humanjournals.comrjptonline.org This reaction, now known as the Debus synthesis, laid the groundwork for the preparation of a wide range of substituted imidazoles. nih.goviteh.ai Over the decades, numerous other synthetic routes have been developed, offering greater efficiency and control over the substitution pattern on the imidazole ring. These methods include the Radziszewski synthesis, the Wallach synthesis, and more modern approaches utilizing microwave assistance and various catalysts. mdpi.comnih.gov The continuous development of synthetic methodologies has been crucial in expanding the library of imidazole derivatives available for research.

General Academic and Research Importance of Imidazole-Containing Compounds

The significance of the imidazole moiety in academia and industry cannot be overstated. It is a fundamental building block in numerous natural products, including the essential amino acid histidine, the neurotransmitter histamine (B1213489), and purines, which are components of DNA and RNA. nih.govorganic-chemistry.org This prevalence in biological systems has driven extensive research into the roles of imidazole-containing compounds in biochemical processes.

In the realm of medicinal chemistry, imidazole derivatives have been developed as drugs with a wide range of therapeutic applications, including antifungal, antibacterial, anticancer, and anti-inflammatory agents. humanjournals.commdpi.com The ability of the imidazole ring to interact with various biological targets, such as enzymes and receptors, makes it a highly valuable scaffold in drug design. researchgate.net Beyond medicine, imidazoles are utilized in materials science as components of ionic liquids, polymers, and catalysts. sgs.com

Contextualizing 4-(4,4-Dimethylpentyl)-1H-imidazole within Imidazole Derivatives

This compound, with the CAS number 944150-71-4 and molecular formula C₁₀H₁₈N₂, represents one of the countless derivatives of the core imidazole structure. Its defining feature is the bulky, branched alkyl substituent at the 4-position of the imidazole ring. While specific research on this particular compound is limited, its chemical nature can be inferred from the extensive knowledge of imidazole chemistry.

The presence of the 4,4-dimethylpentyl group, a neopentyl-like structure, is expected to significantly influence the physicochemical properties of the molecule. This bulky, non-polar side chain will increase its lipophilicity compared to the parent imidazole. This, in turn, would affect its solubility, reactivity, and potential biological activity. The steric hindrance provided by this group could also influence how the molecule interacts with biological targets or participates in chemical reactions.

Below is a table summarizing the basic chemical information for this compound and the parent imidazole for comparison.

| Property | This compound | 1H-Imidazole |

| IUPAC Name | This compound | 1H-imidazole |

| CAS Number | 944150-71-4 | 288-32-4 |

| Molecular Formula | C₁₀H₁₈N₂ | C₃H₄N₂ |

| Molecular Weight | 166.26 g/mol | 68.08 g/mol |

| Structure | A five-membered imidazole ring with a 4,4-dimethylpentyl group attached to the carbon at position 4. | A five-membered ring with two nitrogen atoms at positions 1 and 3. |

Synthetic Routes to this compound and its Analogs

The synthesis of imidazole derivatives is a cornerstone of heterocyclic chemistry, owing to the widespread presence of the imidazole nucleus in biologically active compounds and functional materials. This article focuses on the synthetic methodologies applicable to the formation of this compound and its N-alkylated analogs, providing a detailed overview of established and targeted approaches.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H18N2 |

|---|---|

Molecular Weight |

166.26 g/mol |

IUPAC Name |

5-(4,4-dimethylpentyl)-1H-imidazole |

InChI |

InChI=1S/C10H18N2/c1-10(2,3)6-4-5-9-7-11-8-12-9/h7-8H,4-6H2,1-3H3,(H,11,12) |

InChI Key |

HUTHIFYAEWJBFN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CCCC1=CN=CN1 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies and Molecular Design of Imidazole Derivatives

Principles of Structure-Activity Relationship in Imidazole (B134444) Chemistry

The biological activity of imidazole derivatives is profoundly influenced by the nature and position of substituents on the imidazole ring. nih.govjopir.in The imidazole nucleus itself, with its two nitrogen atoms, can act as a proton donor and acceptor, and participate in hydrogen bonding and metal ion coordination, which are crucial for receptor binding. nih.gov Structure-activity relationship (SAR) studies have consistently shown that modifications at the C2, C4, and C5 positions of the imidazole ring can dramatically alter the pharmacological profile of the resulting compounds. scialert.net

The electronic properties of the substituents play a significant role. Electron-withdrawing or electron-donating groups can modulate the pKa of the imidazole ring, thereby influencing its ionization state at physiological pH and its ability to interact with biological targets. nih.gov Furthermore, the size, shape, and hydrophobicity of the substituents are critical determinants of biological activity, affecting factors such as binding affinity, selectivity, and pharmacokinetic properties. scialert.net

Role of the 4,4-Dimethylpentyl Substituent in Modulating Biological Activity

The 4,4-dimethylpentyl substituent at the C4 position of the imidazole ring introduces a bulky and hydrophobic moiety. This particular substituent has been explored in the design of novel therapeutic agents, notably as inhibitors of proprotein convertase subtilisin/kexin type 9 (PCSK9) and 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase), enzymes involved in cholesterol metabolism. nih.gov

The rationale behind incorporating a bulky alkyl group like 4,4-dimethylpentyl lies in its ability to occupy and interact with specific hydrophobic pockets within the target protein's binding site. This interaction can significantly enhance the binding affinity and selectivity of the compound. For instance, in the design of diimidazole analogues as dual PCSK9/HMG-CoAR inhibitors, the 4,4-dimethylpentyl group was strategically chosen to optimize the shape complementarity with the ligand-binding domain of the target enzymes. nih.gov

The presence of a bulky substituent at the para-position of an aromatic ring has been shown to be a key requirement for certain toxic effects in some chemical classes, suggesting that such groups can significantly influence the biological profile of a molecule. nih.gov In the context of therapeutic design, this highlights the importance of carefully considering the size and nature of alkyl substituents to achieve the desired biological activity while minimizing off-target effects. The selection of the 4,4-dimethylpentyl group is a deliberate choice to leverage these steric and hydrophobic interactions for enhanced potency and selectivity. scialert.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Imidazole Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scialert.net For imidazole derivatives, QSAR studies have proven to be a valuable tool in understanding the structural requirements for a specific biological effect and in predicting the activity of novel analogues. scialert.net

Descriptor Selection and Model Development

The development of a robust QSAR model begins with the selection of appropriate molecular descriptors. These descriptors quantify various aspects of a molecule's structure, including its electronic, steric, hydrophobic, and topological properties. For imidazole compounds, a wide range of descriptors have been employed, such as:

Electronic Descriptors: Dipole moment, partial atomic charges, and highest occupied/lowest unoccupied molecular orbital (HOMO/LUMO) energies.

Steric Descriptors: Molecular weight, molar refractivity, and van der Waals volume.

Hydrophobic Descriptors: LogP (partition coefficient) and other lipophilicity parameters.

Topological Descriptors: Connectivity indices and shape parameters.

Once the descriptors are calculated for a set of imidazole derivatives with known biological activities, statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to develop the QSAR model. The quality of the model is assessed using various statistical parameters, including the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and the standard error of prediction.

A study on triaryl imidazoles as glucagon receptor inhibitors revealed that steric properties of substituents on one of the aryl rings were crucial for their binding affinity. scialert.net This indicates that the size and shape of substituents, such as the 4,4-dimethylpentyl group, can be critical descriptors in QSAR models for imidazole-based compounds.

Predictive Capabilities of QSAR Models for Novel Imidazole Analogues

A well-validated QSAR model can serve as a powerful predictive tool in the drug discovery process. By inputting the calculated descriptors of a novel, yet-to-be-synthesized imidazole analogue into the QSAR equation, its biological activity can be estimated. This allows medicinal chemists to prioritize the synthesis of compounds with the highest predicted potency, thereby saving time and resources.

The predictive power of QSAR models for imidazole compounds has been demonstrated in various studies. For instance, QSAR models have been successfully used to predict the antifungal, anticancer, and enzyme inhibitory activities of new imidazole derivatives. These models provide valuable insights into the key structural features that govern biological activity and guide the rational design of more potent and selective compounds.

Rational Design and De Novo Synthesis of 4-(4,4-Dimethylpentyl)-1H-imidazole Analogues

The insights gained from SAR and QSAR studies form the basis for the rational design of novel analogues of this compound. Rational design aims to systematically modify the lead compound's structure to improve its pharmacological properties, such as potency, selectivity, and metabolic stability. nih.gov

The synthesis of diimidazole analogues incorporating the 4,4-dimethylpentyl group has been achieved through a multi-step process. nih.gov A key step in this synthesis is the van Leusen three-component reaction, which allows for the efficient construction of the disubstituted imidazole core. nih.gov This reaction involves the condensation of an aldehyde, a primary amine (in this case, 4,4-dimethylpentan-1-amine), and tosylmethyl isocyanide (TosMIC). nih.gov

Computational and Theoretical Investigations of 4 4,4 Dimethylpentyl 1h Imidazole

Quantum Chemical Calculations for Electronic Structure and Conformation (e.g., DFT, HF, AM1)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT), Hartree-Fock (HF), and the semi-empirical Austin Model 1 (AM1) are employed to determine electronic structure, optimized geometry, and conformational preferences.

Studies on various imidazole (B134444) derivatives have utilized these methods extensively. For instance, DFT and HF calculations have been used to correlate calculated nuclear magnetic resonance (NMR) chemical shifts with experimental data for imidazole derivatives with antiproliferative activity. researchgate.net Researchers found that for carbon atoms, results from HF/6-311G(d) and B3LYP/6-31G(d) calculations showed good agreement with experimental shifts. researchgate.net For protons, the 6-311+G(2d,p) basis set provided a better fit. researchgate.net

Similarly, the molecular geometry of imidazole derivatives has been optimized using the DFT/B3LYP method with the 6-31G** basis set to study their structural and electronic properties. dergipark.org.tr Such calculations provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity and charge transfer processes. rsc.org For example, in one study on tripodal imidazole chromophores, TD-DFT calculations revealed centrifugal charge transfer from the central imidazole core to its peripheral branches. rsc.org The semi-empirical AM1 method has also been successfully applied in Quantitative Structure-Activity Relationship (QSAR) studies of 4-imidazolyl-1,4-dihydropyridines to optimize their structures and derive descriptors for modeling their calcium channel blocking activity. nih.gov

Table 1: Application of Quantum Chemical Methods to Imidazole Derivatives

| Method | Basis Set | Application | Investigated Properties | Reference |

|---|---|---|---|---|

| DFT (B3LYP) | 6-31G** | Structure Optimization | Molecular Geometry, Electronic Properties | dergipark.org.tr |

| HF / DFT | 6-311G(d), 6-31G(d) | NMR Shift Calculation | Correlation with Experimental Chemical Shifts | researchgate.net |

| AM1 | N/A (Semi-empirical) | QSAR Studies | Structure Optimization for Descriptor Calculation | nih.gov |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor or enzyme. This method is crucial for screening virtual libraries of compounds and understanding the specific interactions that confer biological activity.

Numerous molecular docking studies have been performed on imidazole derivatives to explore their potential as therapeutic agents. For example, a series of novel imidazole derivatives were synthesized and subjected to molecular docking studies to evaluate their inhibitory potential against L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P), a key enzyme in microbial metabolic pathways. researchgate.netarabjchem.org The results indicated that the compounds exhibited good binding affinity within the active site of the enzyme, suggesting they could be effective antimicrobial agents. researchgate.netarabjchem.org

In the context of cardiovascular disease, diimidazole analogues were designed and evaluated as dual inhibitors of PCSK9 and HMG-CoAR. nih.govacs.org Docking simulations were integral to understanding how these compounds interacted with the respective protein targets. Another study focused on imidazole alkaloids from Pilocarpus microphyllus, using docking to assess their binding affinity against schistosomiasis-related enzymes like arginase and methylthioadenosine phosphorylase. plos.org Furthermore, docking studies on 2,4,5-tri-imidazole derivatives against bacterial targets such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis helped to rationalize their observed antibacterial activity by revealing favorable binding energies and interactions within the active sites. imist.ma

Table 2: Examples of Molecular Docking Studies on Imidazole Derivatives

| Imidazole Derivative Class | Target Protein | Therapeutic Area | Key Finding | Reference |

|---|---|---|---|---|

| Pyrazole-substituted Imidazoles | GlcN-6-P Synthase | Antimicrobial | Good binding affinity in the active pocket. | researchgate.netarabjchem.org |

| Diimidazole Analogues | PCSK9 / HMG-CoAR | Cardiovascular | Identification of dual inhibitors. | nih.govacs.org |

| Imidazole Alkaloids | Arginase / MTAP | Antischistosomal | Strong interactions with active site residues. | plos.org |

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational stability of ligands and their binding kinetics with target proteins over time. This method complements the static picture provided by molecular docking.

In a study on diimidazole analogues designed as PCSK9 inhibitors, MD simulations were performed after initial docking. nih.govacs.org These simulations were crucial for assessing the stability of the ligand-protein complex. The results showed that an initial lead compound was unstable and unbound from the enzyme surface within 100 nanoseconds. nih.govacs.org This insight prompted further chemical modifications to improve the stability of the compound on the PCSK9 surface. The trajectory frames from the MD simulations were analyzed by examining the root-mean-square deviation (RMSD) of the ligand atoms over time to confirm the stability of the binding pose. nih.govacs.org This application underscores the importance of MD simulations in refining lead compounds by providing information on the dynamic behavior and stability of the ligand-receptor interaction.

De Novo Ligand Design and Scaffold Hopping Methodologies using Computational Approaches

De novo ligand design and scaffold hopping are advanced computational strategies used to generate novel molecular structures with desired pharmacological properties. mdpi.com These methods can build molecules from scratch or modify existing scaffolds to explore new chemical space. nih.gov

Fragment-based ligand design, a related approach, has been successfully used to identify novel inhibitors for heme oxygenase-1 (HO-1), a target in cancer therapy. nih.gov In one study, researchers used the core structures of known HO-1 inhibitors as starting fragments and computationally "joined" them to generate over 1000 new potential inhibitors. This led to the synthesis and validation of a novel series of indole-based compounds with micromolar activity against HO-1. nih.gov

Computational Prediction of Potential Biological Target Interactions

Predicting the biological targets of a compound is a critical step in drug discovery, helping to identify therapeutic opportunities and potential off-target effects. Computational methods are central to this process.

Target prediction is often an intrinsic part of molecular docking, where a compound is screened against a panel of known protein structures. frontiersin.org For instance, studies on imidazole derivatives have used docking to predict their interactions with targets implicated in cancer, such as the beta2 adrenergic receptor-Gs protein complex and various kinases. dergipark.org.trfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) is another powerful predictive tool. In a study of 4-imidazolyl-1,4-dihydropyridines, a QSAR model was developed to predict their calcium channel blocking activity (pIC50). nih.gov By correlating molecular descriptors (derived from AM1 calculations) with biological activity, the model could predict the potency of new, unsynthesized compounds, thereby guiding the design of more effective L-type calcium channel blockers. nih.gov These predictive models are essential for prioritizing which novel compounds, such as derivatives of 4-(4,4-dimethylpentyl)-1H-imidazole, should be synthesized and tested experimentally.

An in-depth examination of the chemical compound this compound reveals a molecule of significant interest in various fields of biochemical and pharmacological research. This article focuses exclusively on the academic investigation into its mechanisms of action at a molecular and cellular level. The content herein is structured to provide a thorough and scientifically accurate overview based on current research into this compound and its close structural analogs.

Advanced Spectroscopic and Analytical Techniques for Research on 4 4,4 Dimethylpentyl 1h Imidazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4-(4,4-Dimethylpentyl)-1H-imidazole, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments is essential for complete structural assignment. rsc.orgnih.gov

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum for this compound would be expected to show distinct signals for the protons on the imidazole (B134444) ring and the alkyl side chain. The aromatic protons of the imidazole ring typically appear in the downfield region (δ 6.5-8.0 ppm), while the aliphatic protons of the dimethylpentyl group appear in the upfield region (δ 0.8-2.6 ppm).

¹³C NMR Spectroscopy provides a count of the number of non-equivalent carbon atoms in the molecule. The spectrum is typically proton-decoupled, meaning each unique carbon atom appears as a single sharp line. This technique is crucial for confirming the carbon skeleton of the molecule. The carbon atoms of the imidazole ring are expected to resonate in the downfield region (δ 115-140 ppm), while the aliphatic carbons of the side chain will appear in the upfield region (δ 10-50 ppm).

2D NMR Techniques , such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are used to establish connectivity. COSY experiments reveal proton-proton couplings, helping to map out the entire spin system of the alkyl chain. HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of both ¹H and ¹³C signals.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-2 (imidazole) | ~7.5 | Singlet | 1H |

| H-5 (imidazole) | ~6.8 | Singlet | 1H |

| -CH₂- (alpha to imidazole) | ~2.5 | Triplet | 2H |

| -CH₂- (beta to imidazole) | ~1.5 | Multiplet | 2H |

| -CH₂- (gamma to tert-butyl) | ~1.2 | Triplet | 2H |

| -C(CH₃)₃ (tert-butyl) | ~0.9 | Singlet | 9H |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (imidazole) | ~135 |

| C-4 (imidazole) | ~138 |

| C-5 (imidazole) | ~117 |

| -CH₂- (alpha to imidazole) | ~28 |

| -CH₂- (beta to imidazole) | ~38 |

| -CH₂- (gamma to tert-butyl) | ~29 |

| -C (CH₃)₃ (quaternary) | ~30 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov It provides the exact molecular weight of a compound, which allows for the determination of its elemental formula. Furthermore, analysis of the fragmentation patterns can provide valuable structural information.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, confirming the molecular formula C₁₀H₁₈N₂. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate the molecular ion [M+H]⁺.

Under electron ionization (EI), the molecule would undergo characteristic fragmentation. The analysis of these fragments helps to piece together the structure of the parent molecule. Expected fragmentation pathways for this compound include:

Alpha-cleavage: Cleavage of the bond between the first and second carbon of the alkyl chain, leading to a stable imidazolyl-methyl cation.

McLafferty rearrangement: If applicable, though less likely for this specific structure.

Loss of the tert-butyl group: A very common fragmentation for molecules containing this moiety, leading to a prominent peak at [M-57]⁺.

Cleavage of the imidazole ring: Resulting in smaller charged fragments characteristic of the imidazole core. researchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁺ | C₁₀H₁₈N₂ | 166.15 | Molecular Ion |

| [M+H]⁺ | C₁₀H₁₉N₂ | 167.15 | Protonated Molecular Ion (ESI/APCI) |

| [M-15]⁺ | C₉H₁₅N₂ | 151.12 | Loss of a methyl group |

| [M-57]⁺ | C₆H₉N₂ | 109.08 | Loss of tert-butyl group (•C(CH₃)₃) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.net It works by measuring the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational frequencies of bonds within the molecule.

The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of the imidazole ring and the aliphatic side chain. researchgate.net Key expected absorptions include:

A broad band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole ring.

Multiple sharp bands between 2850-3000 cm⁻¹ due to the C-H stretching of the sp³ hybridized carbons in the dimethylpentyl group.

Bands around 3100 cm⁻¹ associated with the C-H stretching of the sp² hybridized carbons of the imidazole ring.

Absorptions in the 1500-1650 cm⁻¹ region, which are characteristic of C=C and C=N stretching vibrations within the heterocyclic ring.

"Fingerprint" region absorptions below 1500 cm⁻¹, which are unique to the molecule and useful for comparison with reference spectra.

Table 4: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (imidazole) | 3100 - 3400 | Medium, Broad |

| C-H Stretch (imidazole, sp²) | ~3100 | Medium |

| C-H Stretch (alkyl, sp³) | 2850 - 2960 | Strong |

| C=N Stretch (imidazole) | 1550 - 1650 | Medium |

| C=C Stretch (imidazole) | 1500 - 1600 | Medium |

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a compound in the solid state. This technique is contingent upon the ability to grow a high-quality, single crystal of the material.

If a suitable crystal of this compound were obtained, X-ray diffraction analysis would yield precise information on:

Molecular Geometry: Exact bond lengths, bond angles, and torsion angles within the molecule. researchgate.netnih.gov

Crystal Packing: The arrangement of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding (from the imidazole N-H to a neighboring nitrogen atom) and van der Waals forces.

Conformation: The preferred solid-state conformation of the flexible dimethylpentyl side chain.

Absolute Stereochemistry: If the molecule were chiral (which this one is not).

The resulting data would include the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions, providing a complete picture of the solid-state architecture. doaj.org

Chromatographic Methods (HPLC, GC) for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of a synthesized compound and to monitor the progress of a chemical reaction. mdpi.com For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be valuable tools.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally sensitive compounds. researchgate.netnih.gov A reversed-phase HPLC method would likely be effective for this compound. The imidazole ring contains a chromophore that allows for detection using a UV-Vis detector, typically in the range of 210-230 nm. By developing a suitable method, the purity of a sample can be accurately determined by integrating the area of the main peak relative to any impurity peaks.

Gas Chromatography (GC) is suitable for compounds that are volatile and thermally stable. This compound, with a molecular weight of 166.15 g/mol , should be sufficiently volatile for GC analysis. A capillary column with a non-polar or moderately polar stationary phase would be used for separation, and a Flame Ionization Detector (FID) would provide high sensitivity for this organic analyte. GC is an excellent method for detecting small amounts of volatile impurities.

Table 5: Typical Chromatographic Conditions for Analysis

| Technique | Parameter | Typical Condition |

|---|---|---|

| HPLC | Stationary Phase | Reversed-Phase C18 (5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile (B52724)/Water + 0.1% Formic Acid or TFA | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV-Vis at ~220 nm | |

| Purpose | Purity assessment, reaction monitoring | |

| GC | Stationary Phase | Capillary column (e.g., DB-5, HP-5ms) |

| Carrier Gas | Helium or Hydrogen | |

| Temperature Program | Ramped oven temperature (e.g., 100°C to 250°C) | |

| Detector | Flame Ionization Detector (FID) |

Future Horizons: Charting the Research Landscape of this compound

The imidazole ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry, featuring in numerous natural products and synthetic drugs. nih.govsphinxsai.com Within this broad and pharmacologically significant class of compounds, this compound presents a unique scaffold with largely unexplored potential. While specific research on this particular derivative is nascent, the extensive body of knowledge surrounding imidazoles provides a fertile ground for predicting its future research trajectories. This article explores the prospective avenues for investigation into this compound, from innovative and sustainable synthesis to its potential roles in disease treatment and biological inquiry.

Academic Relevance Within the Patent Literature Landscape of Imidazole Chemistry

Analysis of Patent Filing Trends and Intellectual Property in Imidazole (B134444) Research

The intellectual property (IP) landscape for imidazole derivatives is extensive, reflecting the broad therapeutic relevance of this heterocyclic scaffold. An analysis of patent filing trends reveals a sustained interest in imidazole-containing compounds, with a significant number of patents issued for their application in various therapeutic areas, including as antifungal agents, anticancer therapies, and treatments for cardiovascular and neurological disorders. justia.comdrugpatentwatch.comresearchgate.net

Major pharmaceutical companies and specialized biotechnology firms are key players in this domain, consistently filing patents for novel imidazole derivatives. For instance, companies like Merck have foundational patents in the area of imidazole-based cardiovascular drugs. drugpatentwatch.com The analysis of patent assignees provides a clear indication of the commercial interest and strategic focus of major industrial players in the field. drugpatentwatch.comresearchgate.net

Technological forecasting using patent analysis indicates that research and development in imidazole chemistry is continuous, with a steady stream of new applications being explored. sci-hub.seresearchgate.net While broad patents cover general imidazole structures, a significant portion of the patenting activity focuses on specific substitution patterns that modulate the biological activity of the core imidazole ring. These substitutions can range from simple alkyl groups to more complex aryl and heterocyclic moieties, each designed to optimize the compound's interaction with a specific biological target.

Interactive Table: Representative Patent Assignees in Imidazole Research

| Assignee Name | Focus Area of Imidazole Patents | Representative Patent Example |

|---|---|---|

| Merck & Co., Inc. | Cardiovascular agents (e.g., Angiotensin II receptor blockers) | US Patent 4,692,435 |

| Procomcure Biotech GmbH | Antimicrobial agents | US Patent 10,456,379 |

| Hoffmann-La Roche Inc. | mGluR5 receptor modulators for neurological disorders | US-7332510-B2 |

This table is illustrative and not exhaustive of all patent assignees in the field.

Identification of Novelty and Research Gaps from Patent Databases for Academic Inquiry

Patent databases are critical tools for identifying novelty and uncovering research gaps that can be pursued by academic researchers. acs.orgpatentpc.com A thorough search of patent literature can prevent the duplication of research efforts and highlight areas where innovation is needed. acs.orgcas.org For chemical inventions, this involves searching not only by keywords but also by chemical structures and substructures. patentpc.comclarivate.com

The process of identifying research gaps can be approached systematically:

Prior Art Analysis: Examining the "prior art" cited in existing patents provides a landscape of what is already known and protected. This can reveal incremental improvements that have been made to existing imidazole scaffolds and point to opportunities for more significant innovation. patentpc.com

"White Space" Analysis: This involves identifying areas within the technological landscape that are not heavily patented. For instance, while many patents may exist for certain classes of substituted imidazoles, there may be less activity around others, such as those with specific long-chain alkyl groups like the 4,4-dimethylpentyl group. This "white space" can represent a fertile ground for novel academic research.

Structure-Activity Relationship (SAR) Gaps: Patents often disclose SAR data for a series of compounds. jst.go.jpacs.orgsemanticscholar.org Academics can analyze this data to identify patterns and unanswered questions. For example, if a patent series focuses on aryl substitutions, an academic lab could explore the impact of novel alkyl substitutions on the same scaffold.

By using substance-based bibliometrics and analyzing the bioactivity indicators associated with patented compounds, researchers can identify structural features that are ripe for further investigation. acs.org

Strategic Insights from Patent Literature for Guiding Academic Research Prioritization

Patent literature provides invaluable strategic insights that can help academic institutions prioritize their research efforts to maximize impact and the potential for technology transfer. sci-hub.semdpi.com By understanding the direction of industrial R&D, academic labs can focus on fundamental questions that complement or enable future technological developments.

Key strategic insights that can be gleaned from patent analysis include:

Technological Trajectories: Analyzing the timeline of patent filings can reveal the evolution of research in a particular area, from foundational discoveries to subsequent refinements. kfki.hu This can help academics to position their research at the forefront of emerging trends.

Competitive Landscape: Understanding which companies are active in a specific area of imidazole research can inform partnership strategies. biorxiv.org An academic lab with expertise in a complementary area might find a willing collaborator in a company looking to expand its IP portfolio.

Unmet Needs: The introductory sections of patents often describe the problems that the invention aims to solve. This can provide academics with a clear view of the unmet needs in a particular therapeutic area, guiding them toward research with high translational potential.

For example, a review of patents for antifungal imidazoles might reveal a persistent challenge in overcoming drug resistance. jst.go.jp This could prompt an academic research program focused on novel mechanisms of action for imidazole-based antifungals, a high-risk, high-reward area that is well-suited to academic exploration.

Review of Academic Contributions to Imidazole-Related Patentable Inventions

The interplay between academic research and industrial patenting is a cornerstone of pharmaceutical innovation. acs.orgrit.edudrugbank.com Academic laboratories are often the source of fundamental discoveries, novel synthetic methods, and a deeper understanding of biological mechanisms, which are then built upon and commercialized by industry partners.

There are numerous instances where academic research has directly contributed to patentable inventions in the field of imidazole chemistry:

Novel Synthesis Methods: Academic research frequently focuses on developing new and more efficient ways to synthesize complex molecules. A novel method for preparing substituted imidazoles developed in a university lab could be patented and licensed to a company for large-scale production. google.comdntb.gov.uagoogleapis.com

Discovery of New Biological Targets: Fundamental research in academia often leads to the identification of new biological targets for disease intervention. Subsequent high-throughput screening, often in collaboration with industry, may identify imidazole-based compounds as potent modulators of these new targets, leading to joint patents.

Elucidation of Mechanism of Action: Academic studies that elucidate the precise mechanism by which a class of imidazole compounds exerts its biological effect can lead to new use patents. For instance, discovering that an existing imidazole drug has a previously unknown activity against a different disease can open up new therapeutic applications and corresponding patent protection.

The citation of scientific literature in patent documents is a direct indicator of the influence of academic research on technological invention. researchgate.net Studies have shown that chemistry-related fields, in particular, have a high frequency of patent citations in scientific papers, underscoring the strong linkage between academic chemistry research and industrial innovation. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.